molecular formula C25H25FN2O B3442721 1-(3,3-diphenylpropanoyl)-4-(4-fluorophenyl)piperazine

1-(3,3-diphenylpropanoyl)-4-(4-fluorophenyl)piperazine

Cat. No. B3442721
M. Wt: 388.5 g/mol
InChI Key: KYGMHZZALQJNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-diphenylpropanoyl)-4-(4-fluorophenyl)piperazine, commonly known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPP is a piperazine derivative that has been synthesized through a specific method, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of DFPP involves its ability to interact with various receptors and enzymes in the body. DFPP has been found to bind to the serotonin transporter, which regulates the levels of serotonin in the brain. DFPP has also been found to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and dopamine. By modulating the levels of neurotransmitters, DFPP exerts its pharmacological effects.
Biochemical and Physiological Effects:
DFPP has been found to exhibit various biochemical and physiological effects. DFPP has been found to induce apoptosis in cancer cells by activating the caspase pathway. DFPP has also been found to increase the levels of neurotrophic factors such as BDNF, which promote the growth and survival of neurons. DFPP has also been found to reduce the levels of proinflammatory cytokines, which are involved in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

DFPP has several advantages for lab experiments. DFPP is stable under various conditions, making it suitable for long-term storage and transportation. DFPP is also soluble in various solvents, making it easy to handle and administer. However, DFPP has some limitations for lab experiments. DFPP is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. DFPP also has some potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for research on DFPP. One potential direction is to study the pharmacokinetics and pharmacodynamics of DFPP in vivo, which may provide insights into its potential therapeutic applications. Another potential direction is to study the potential interactions between DFPP and other drugs, which may help to identify potential drug-drug interactions. Additionally, further studies on the mechanism of action of DFPP may help to identify new targets for drug development. Overall, DFPP has significant potential for various scientific research applications, and further research is needed to fully understand its potential.

Scientific Research Applications

DFPP has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. DFPP has been found to exhibit potent activity against various cancer cell lines, making it a potential candidate for cancer treatment. DFPP has also been studied for its potential use as an antidepressant and anxiolytic agent due to its ability to modulate the levels of neurotransmitters such as serotonin and dopamine. Additionally, DFPP has been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O/c26-22-11-13-23(14-12-22)27-15-17-28(18-16-27)25(29)19-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,24H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGMHZZALQJNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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